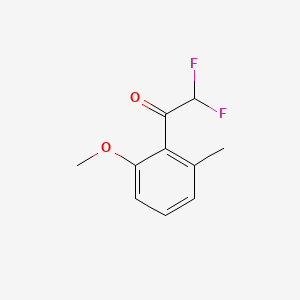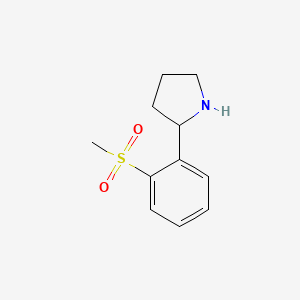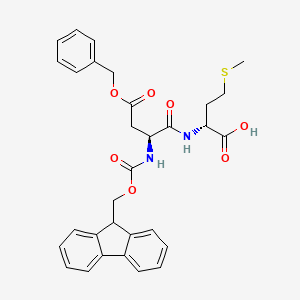
((s)-2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzyloxy)-4-oxobutanoyl)-d-methionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((s)-2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzyloxy)-4-oxobutanoyl)-d-methionine is a complex organic compound that is often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group for amino acids in peptide synthesis. This compound is significant in the field of organic chemistry due to its role in the synthesis of peptides and proteins.
Vorbereitungsmethoden
The synthesis of ((s)-2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzyloxy)-4-oxobutanoyl)-d-methionine typically involves several steps:
Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amino group of the amino acid. This is usually done using fluorenylmethoxycarbonyl chloride in the presence of a base.
Coupling Reaction: The protected amino acid is then coupled with other amino acids or peptides using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The Fmoc group is removed using a base such as piperidine, revealing the free amino group for further reactions.
Industrial production methods often involve automated peptide synthesizers that can carry out these steps in a highly controlled and efficient manner.
Analyse Chemischer Reaktionen
((s)-2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzyloxy)-4-oxobutanoyl)-d-methionine undergoes several types of chemical reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methionine residue, which can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can be used to convert the oxidized forms of methionine back to methionine.
Substitution: The Fmoc group can be substituted with other protective groups or functional groups, depending on the desired end product.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
((s)-2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzyloxy)-4-oxobutanoyl)-d-methionine has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, particularly in the field of medicinal chemistry.
Biological Studies: This compound is used in studies involving protein-protein interactions, enzyme-substrate interactions, and other biological processes.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: This compound is used in the production of various industrial enzymes and biocatalysts.
Wirkmechanismus
The mechanism of action of ((s)-2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzyloxy)-4-oxobutanoyl)-d-methionine involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the free amino group to participate in further reactions or interactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to ((s)-2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzyloxy)-4-oxobutanoyl)-d-methionine include other Fmoc-protected amino acids and peptides. These compounds share the common feature of having an Fmoc group for protection during synthesis. this compound is unique due to its specific structure and the presence of the benzyloxy and oxobutanoyl groups, which can impart different chemical properties and reactivity.
Some similar compounds include:
Fmoc-Lysine: An Fmoc-protected lysine used in peptide synthesis.
Fmoc-Phenylalanine: An Fmoc-protected phenylalanine used in peptide synthesis.
Fmoc-Serine: An Fmoc-protected serine used in peptide synthesis.
These compounds are used in similar applications but differ in their specific amino acid residues and side chains.
Eigenschaften
Molekularformel |
C31H32N2O7S |
|---|---|
Molekulargewicht |
576.7 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C31H32N2O7S/c1-41-16-15-26(30(36)37)32-29(35)27(17-28(34)39-18-20-9-3-2-4-10-20)33-31(38)40-19-25-23-13-7-5-11-21(23)22-12-6-8-14-24(22)25/h2-14,25-27H,15-19H2,1H3,(H,32,35)(H,33,38)(H,36,37)/t26-,27+/m1/s1 |
InChI-Schlüssel |
SMRJEVFFOATZRY-SXOMAYOGSA-N |
Isomerische SMILES |
CSCC[C@H](C(=O)O)NC(=O)[C@H](CC(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
CSCCC(C(=O)O)NC(=O)C(CC(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B13531728.png)
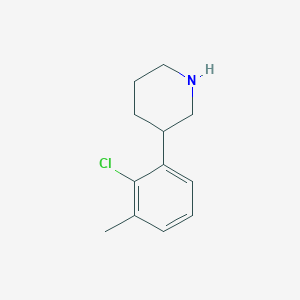



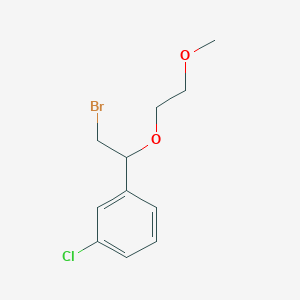
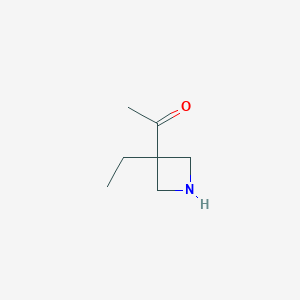

![2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B13531786.png)
